molecular formula C13H9F3S B7997696 1-Fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene

1-Fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7997696
M. Wt: 254.27 g/mol
InChI Key: LRZCWKPBWXFVEU-UHFFFAOYSA-N
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Description

1-Fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene is an organic compound with the molecular formula C13H9F3S and a molecular weight of 254.27 g/mol This compound features a benzene ring substituted with a fluoro group and a sulfanylmethyl group attached to a difluorophenyl ring

Preparation Methods

The synthesis of 1-Fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic substitution reaction where a fluoro-substituted benzene derivative reacts with a sulfanylmethyl group . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the substitution process. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-Fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoro and sulfanylmethyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

1-Fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

1,3-difluoro-5-[(3-fluorophenyl)methylsulfanyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3S/c14-10-3-1-2-9(4-10)8-17-13-6-11(15)5-12(16)7-13/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZCWKPBWXFVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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